Chemical properties and structure of 2-Bromo-5-ethynylpyrazine
Chemical properties and structure of 2-Bromo-5-ethynylpyrazine
CAS: 1092352-04-9 | Formula: C₆H₃BrN₂ | M.W.: 183.01 g/mol
Executive Summary
2-Bromo-5-ethynylpyrazine is a high-value heterocyclic scaffold utilized primarily in Fragment-Based Drug Discovery (FBDD) and material science . Its structural significance lies in its orthogonal bifunctionality : it possesses an electrophilic handle (bromine) and a nucleophilic/cycloaddition handle (alkyne) positioned para to each other on an electron-deficient pyrazine core.
This unique architecture allows for sequential, regioselective functionalization, making it a critical "hub" molecule for synthesizing kinase inhibitors, PROTAC linkers, and conjugated organic semiconductors. This guide details its physiochemical properties, synthesis logic, and reactivity profile.
Molecular Architecture & Physiochemical Profile
Structural Analysis
The molecule consists of a 1,4-diazine (pyrazine) ring substituted at the 2 and 5 positions. This para-like substitution pattern is crucial for maintaining linearity in molecular wire applications and maximizing steric clearance in enzyme binding pockets.
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Electronic Character: The pyrazine ring is highly
-deficient due to the two electronegative nitrogen atoms. This lowers the energy of the LUMO, making the ring susceptible to nucleophilic attack (SₙAr) and facilitating electron transport in material applications. -
Acidity: The terminal alkyne proton is more acidic (pKa ~23) than a standard phenylacetylene due to the electron-withdrawing inductive effect (-I) of the pyrazine ring and the bromine atom.
Key Physiochemical Data[2]
| Property | Value | Relevance |
| Physical State | Light yellow/brown crystalline powder | Solid handling; avoid inhalation. |
| Melting Point | 76–78 °C (Predicted) | Low-melting solid; careful with exothermic reactions. |
| LogP | ~1.05 | Moderate lipophilicity; good membrane permeability potential. |
| H-Bond Acceptors | 2 (Pyrazine nitrogens) | Critical for kinase hinge binding interactions. |
| Topological Polar Surface Area | ~25.8 Ų | Favorable for CNS penetration and oral bioavailability. |
Synthetic Pathways & Manufacturing
The industrial synthesis of 2-Bromo-5-ethynylpyrazine typically avoids direct halogenation of ethynylpyrazine due to polymerization risks. Instead, it relies on the desymmetrization of 2,5-dibromopyrazine .
Primary Route: Selective Sonogashira Coupling
This protocol utilizes the statistical probability of mono-substitution and the steric bulk of the protecting group to favor the mono-alkynylated product.
Step 1: Mono-Sonogashira Coupling
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Reagents: 2,5-Dibromopyrazine (1.0 eq), Ethynyltrimethylsilane (TMS-acetylene, 1.05 eq).
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Catalyst System: Pd(PPh₃)₂Cl₂ (3 mol%), CuI (1 mol%).
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Base/Solvent: Triethylamine (Et₃N) in THF or DMF.
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Conditions: Inert atmosphere (Ar/N₂), 25–40 °C.
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Mechanism: The oxidative addition of Pd(0) occurs at either bromine (equivalent). The bulky TMS group retards the second oxidative addition, allowing isolation of the mono-coupled intermediate.
Step 2: Desilylation (Deprotection)
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Reagents: K₂CO₃ (0.5 eq) or TBAF.
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Solvent: Methanol (MeOH) or THF/MeOH.
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Outcome: Quantitative removal of the TMS group yields 2-Bromo-5-ethynylpyrazine.
Diagram 1: Synthetic Workflow
Caption: Selective synthesis via desymmetrization of 2,5-dibromopyrazine.
Reactivity & Functionalization (The "Warhead" Concept)
2-Bromo-5-ethynylpyrazine serves as a bifunctional linchpin. Its reactivity is defined by two orthogonal "warheads" that can be triggered independently.
A. The Electrophilic Warhead (C-Br Bond)
The bromine atom is activated by the electron-deficient pyrazine ring.
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Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems. This is the standard method for extending the scaffold.
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Buchwald-Hartwig Amination: Reacts with amines to form amino-pyrazines.
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SₙAr (Nucleophilic Aromatic Substitution): Unlike phenyl bromides, this bromine can be displaced by strong nucleophiles (alkoxides, thiols) without a metal catalyst due to the pyrazine's electron deficiency.
B. The Nucleophilic/Cycloaddition Warhead (Alkyne)
The terminal alkyne is a versatile handle for "Click Chemistry" and carbon chain extension.
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CuAAC (Click Reaction): Reacts with azides to form 1,2,3-triazoles. This is extensively used in PROTAC development to link the E3 ligase ligand to the target protein ligand.
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Sonogashira Coupling: Can be coupled again with a different aryl halide to form diaryl alkynes.
Diagram 2: Orthogonal Reactivity Map
Caption: Divergent reactivity pathways enabling modular drug design.
Experimental Protocol: General Handling & Stability
Stability Profile
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Thermal: Stable at room temperature for short periods, but long-term storage should be at 0–8 °C .
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Light: Halogenated heterocycles can be photosensitive. Store in amber vials.
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Chemical: The terminal alkyne is sensitive to oxidation (Glaser coupling) if exposed to air/copper traces. Keep under inert gas (Argon).
Standard Safety Protocol
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Engineering Controls: Always handle in a fume hood. The powder may be an irritant to mucous membranes.
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PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.
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Spill Cleanup: Do not sweep dry powder (dust hazard). Wet with an inert solvent (heptane) and wipe up.
Applications in Drug Discovery[3]
Kinase Inhibition
Pyrazine derivatives are "privileged structures" in kinase inhibition (e.g., Bortezomib, though a different mechanism, highlights the pyrazine utility). The 2-bromo-5-ethynyl motif allows for:
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Hinge Binding: The pyrazine nitrogens accept H-bonds from the kinase hinge region.
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Gatekeeper Access: The ethynyl group acts as a rigid rod to penetrate the "gatekeeper" residue or extend into the solvent-exposed region.
PROTAC Linkers
The molecule is an ideal "exit vector." The bromine allows attachment to the warhead (drug), while the alkyne provides a clean attachment point for the linker chain via click chemistry, ensuring minimal steric clash.
References
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Fluorochem Ltd. (2025). Product Specification: 2-Bromo-5-ethynylpyrazine (CAS 1092352-04-9).[1][2][3][4] Fluorochem. Link
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Kutsumura, N., Niwa, K., & Saito, T. (2010).[5] Novel One-Pot Method for Chemoselective Bromination and Sequential Sonogashira Coupling. Organic Letters, 12(15), 3316–3319. Link
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Sigma-Aldrich. (2025). 2-Bromo-5-ethynylpyrazine Product Detail. Merck KGaA. Link
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Ermolat’ev, D. S., et al. (2013).[6] Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11, 4046-4060. Link
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BenchChem. (2025). Reactivity Profile of Halogenated Pyridines and Pyrazines. BenchChem Technical Library. Link
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- 2. 66461-72-1,2-Hydroxypentanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 98006-90-7|2-Bromo-5-methylpyrazine|BLD Pharm [bldpharm.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Novel One-Pot Method for Chemoselective Bromination and Sequential Sonogashira Coupling [organic-chemistry.org]
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